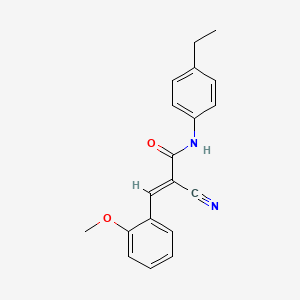
(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H18N2O2 . The compound contains a cyano group (-CN), an ethylphenyl group, and a methoxyphenyl group attached to an acrylamide backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “(2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide”, the molecular weight is 306.36, and the molecular formula is C19H18N2O2 . Other properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on acrylamide derivatives, including compounds similar to (2E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)acrylamide, has shown their efficacy as corrosion inhibitors. Specifically, a study explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. These compounds were found to be effective, showing significant corrosion inhibition through both chemical and electrochemical methods. The study utilized Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS) for compound verification and characterization, demonstrating that these acrylamide derivatives can be considered mixed-type inhibitors for copper corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Another area of interest is the mechanofluorochromic properties of acrylamide derivatives, which are important for developing materials with responsive optical properties. A study synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, including a compound similar to the one . These compounds showed distinct optical properties due to their specific face-to-face stacking mode. Such properties are critical for the development of new optical materials and sensors, indicating the versatility of acrylamide derivatives in material science (Qing‐bao Song et al., 2015).
Photoprotective Effect
The novel heterocyclic compound LQFM048, derived from acrylamide structures, was designed for photoprotection and evaluated for its photoprotective effects and acute oral systemic toxicity. This study demonstrates the potential of acrylamide derivatives in developing new sunscreen products with additional benefits such as antioxidant properties, highlighting their application in pharmaceutical and cosmetic industries (D. C. Vinhal et al., 2016).
Antiviral Bioactivities
Efforts in medicinal chemistry have led to the synthesis of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties, showcasing significant antiviral activities. Such studies underscore the therapeutic potential of acrylamide derivatives against viral diseases, contributing valuable insights into their role in drug development (Jia-qiang Yang et al., 2010).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-8-10-17(11-9-14)21-19(22)16(13-20)12-15-6-4-5-7-18(15)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYYYGMYVQDRM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


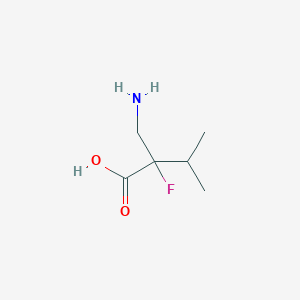
![2-Pyrrolidinecarboxamide, N-[(1S,2R)-2,3-dihydro-2-(2-propyn-1-yloxy)-1H-inden-1-yl]-, (2S)-, 2,2,2-trifluoroacetate](/img/structure/B2884286.png)

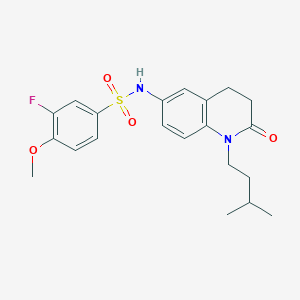

![6-benzyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884293.png)
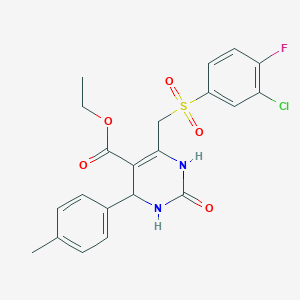
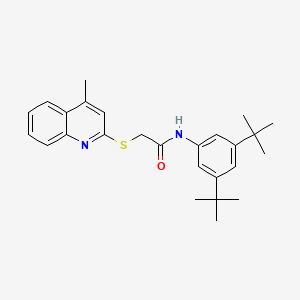
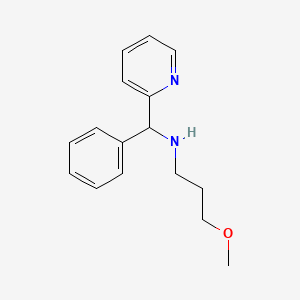

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)

